Pentachloronitrobenzene (CAS: 82-68-8), also known as Quintozene, is a chlorinated aromatic compound primarily supplied as an off-white to yellow crystalline solid. [REFS-1, REFS-2] It functions as a broad-spectrum, multi-site contact fungicide (FRAC Group 14) used for preventative control of soil-borne fungal diseases on crops, turf, and ornamentals. [REFS-3, REFS-4] Beyond its agricultural use, its chemical structure, featuring five chlorine atoms and an electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of other specialty chemicals, including dyes and pentachloroaniline. [REFS-5, REFS-6]
Substituting Pentachloronitrobenzene (PCNB) with near analogs or other in-class fungicides introduces significant risks in both performance and processability. As a FRAC Group 14 fungicide, its multi-site mode of action provides a crucial tool for managing pathogen resistance, a feature absent in the vast number of single-site fungicides which are prone to rapid efficacy loss. [REFS-1, REFS-2] In chemical synthesis, replacing PCNB with a structurally similar compound like Hexachlorobenzene (HCB) would fail, as the nitro group is essential for activating the aromatic ring towards the nucleophilic substitution reactions required for producing key derivatives like pentachloroaniline. [REFS-3, REFS-4] Therefore, substitution can lead to compromised long-term disease control in the field and failure of established synthesis routes in the lab or industrial plant.
Pentachloronitrobenzene is classified under FRAC Code 14 for its multi-site mode of action, which carries a low risk of resistance development. [REFS-1, REFS-2] This contrasts sharply with single-site fungicides, such as Demethylation Inhibitors (DMIs, FRAC Code 3) or Quinone Outside Inhibitors (QoIs, FRAC Code 11), which are categorized as having a medium to high risk of resistance. [2] The use of multi-site compounds like PCNB is a primary strategy to delay the evolution of resistant pathogen populations that can render single-site products ineffective.
| Evidence Dimension | Fungicide Resistance Risk (FRAC Classification) |
| Target Compound Data | Low Risk (PCNB, FRAC Group 14) |
| Comparator Or Baseline | Single-Site Fungicides (e.g., DMIs, QoIs): Medium to High Risk |
| Quantified Difference | Qualitatively lower risk of resistance development, preserving the efficacy of other fungicides. |
| Conditions | Classification by the Fungicide Resistance Action Committee (FRAC) based on biochemical mode of action. |
For buyers formulating or using long-term crop protection programs, incorporating PCNB is a key strategy to protect the investment in and extend the useful life of high-risk, single-site fungicides.
Pentachloronitrobenzene is an effective precursor for pentachloroaniline (PCA), a valuable intermediate for dyes and other agrochemicals. The electron-withdrawing nitro group on PCNB activates the aromatic ring, facilitating the reduction to PCA with reported yields of 85-95% using standard industrial methods like tin/HCl or iron powder/HCl reduction. In contrast, Hexachlorobenzene (HCB), which lacks the activating nitro group, is significantly less reactive towards nucleophilic substitution or reduction at the ring, making it an unsuitable precursor for this transformation. [1] The presence of the nitro group is the critical structural feature enabling the high-yield synthesis of PCA from PCNB.
| Evidence Dimension | Yield in Pentachloroaniline (PCA) Synthesis |
| Target Compound Data | 85-95% yield from Pentachloronitrobenzene |
| Comparator Or Baseline | Hexachlorobenzene (structurally similar but lacks the activating nitro group, making it unsuitable for this specific high-yield reduction to an aniline) |
| Quantified Difference | PCNB provides a high-yield pathway to a key derivative, whereas the closest analog (HCB) does not offer a comparable route. |
| Conditions | Reduction of the nitro group using methods such as Tin/HCl/Ethanol or Iron Powder/HCl. |
For chemical synthesis applications, procuring PCNB over analogs like HCB is a clear decision based on process efficiency, ensuring high conversion rates and yields for downstream products like pentachloroaniline.
Pentachloronitrobenzene exhibits significantly lower mobility in soil compared to other fungicides like chlorothalonil, ensuring it remains in the target root zone for extended periods. PCNB has an estimated soil organic carbon-water partition coefficient (Koc) of 5,000, indicating very strong adsorption to soil organic matter and low potential for leaching. [REFS-1, REFS-2] In contrast, chlorothalonil demonstrates higher mobility, with reported Kd values in various soils ranging from 3 (intermediate mobility in sand) to 29 (low mobility in silt), and a mean Koc for a key degradate measured at 246 L/kg. [REFS-3, REFS-4] The substantially higher Koc of PCNB translates to greater persistence at the site of application.
| Evidence Dimension | Soil Adsorption Coefficient (Koc) |
| Target Compound Data | 5,000 (PCNB) |
| Comparator Or Baseline | ~246 (Chlorothalonil degradate); Kd 3-29 |
| Quantified Difference | PCNB has a ~20-fold higher soil adsorption coefficient, indicating significantly lower mobility. |
| Conditions | Standardized measure of pesticide partitioning between soil organic carbon and water. |
For applications requiring long-lasting control of soil-borne pathogens like Rhizoctonia and Sclerotinia, PCNB's high soil retention is a critical performance differentiator, reducing the need for frequent reapplication and minimizing off-site movement compared to more mobile alternatives.
In a direct comparative in vitro study, a formulation of etridiazole+quintozene (PCNB) demonstrated superior efficacy against the soil-borne pathogen *Sclerotium rolfsii*, which causes potato sclerotium rot. [1] At the recommended concentration of 540 ppm, the quintozene-containing formulation completely inhibited both mycelial growth and sclerotial germination (100% inhibition). [1] In the same study, the fungicide captan was less effective, inhibiting mycelial growth by only 75.22% at its recommended concentration (750 ppm). [1] This highlights the high intrinsic activity of PCNB against this economically important pathogen.
| Evidence Dimension | Inhibition of Mycelial Growth of S. rolfsii (%) |
| Target Compound Data | 100% (Etridiazole+Quintozene at 540 ppm) |
| Comparator Or Baseline | 75.22% (Captan at 750 ppm) |
| Quantified Difference | The quintozene-containing formulation achieved complete inhibition, while another multi-site fungicide did not. |
| Conditions | In vitro poisoned medium technique assay against Sclerotium rolfsii. |
For buyers needing reliable control of Sclerotium species, this data provides quantitative evidence that PCNB-based formulations can provide complete inhibition, a level of performance not achieved by all alternative fungicides in a head-to-head comparison.
Based on its low-resistance-risk, multi-site mode of action (FRAC Group 14), PCNB is ideally suited for use in rotation or as a tank-mix partner with single-site fungicides (e.g., DMIs, QoIs, SDHIs). [1] This strategy is employed to reduce selection pressure and prolong the effectiveness of fungicides that are otherwise prone to resistance, making it a cornerstone for sustainable disease control on high-value turf and agricultural crops.
The high reactivity of the nitro-activated ring makes PCNB the preferred precursor for the industrial synthesis of pentachloroaniline. Its use ensures high process yields (85-95%), which is not achievable with less-activated analogs like hexachlorobenzene. This makes it the right choice for chemical manufacturers focused on efficient production of PCA and its derivatives.
PCNB's high soil adsorption coefficient (Koc ≈ 5,000) makes it significantly less mobile than many alternative fungicides. This property is leveraged to create a stable, protective zone around plant roots and stems, providing prolonged control against pathogens such as *Rhizoctonia solani*, *Sclerotinia sclerotiorum*, and *Sclerotium rolfsii*. [2]
Irritant;Environmental Hazard